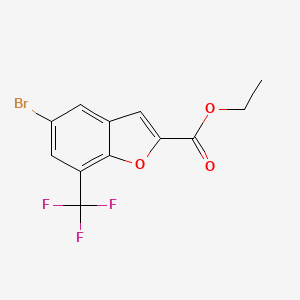
Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound is characterized by the presence of bromine and trifluoromethyl groups, which can significantly influence its chemical behavior and biological activity.
Métodos De Preparación
The synthesis of ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-nitrobenzaldehyde and ethyl bromoacetate.
Reaction Conditions: The initial step involves treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine.
Reduction: The nitro group is subsequently reduced to form the desired product, this compound.
Análisis De Reacciones Químicas
Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate can undergo various chemical reactions:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents for these reactions include sodium carbonate, N-methyl pyrrolidine, and various reducing agents.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Mecanismo De Acción
The mechanism of action of ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups can enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate can be compared with other benzofuran derivatives:
Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, which can influence its chemical and biological properties.
Ethyl 7-bromobenzofuran-2-carboxylate: Lacks the trifluoromethyl group, which can affect its reactivity and biological activity.
These comparisons highlight the unique features of this compound, particularly the influence of the trifluoromethyl group on its properties.
Propiedades
Fórmula molecular |
C12H8BrF3O3 |
|---|---|
Peso molecular |
337.09 g/mol |
Nombre IUPAC |
ethyl 5-bromo-7-(trifluoromethyl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H8BrF3O3/c1-2-18-11(17)9-4-6-3-7(13)5-8(10(6)19-9)12(14,15)16/h3-5H,2H2,1H3 |
Clave InChI |
HCWLUVFUDWOKBJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=CC(=CC(=C2O1)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B14773567.png)
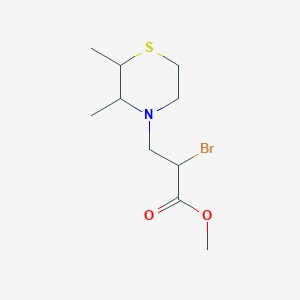
![Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate](/img/structure/B14773593.png)
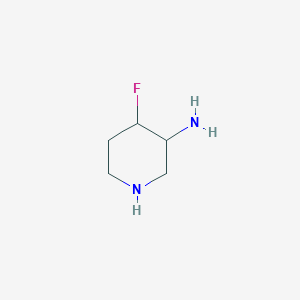
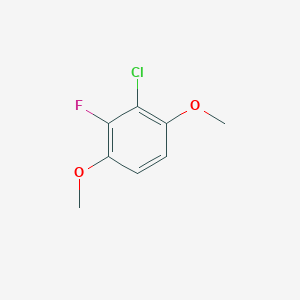
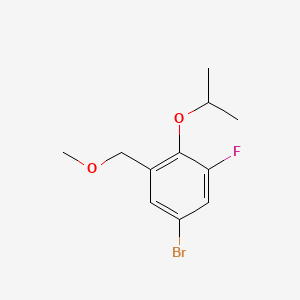
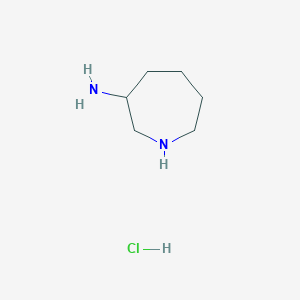
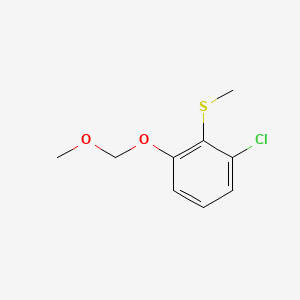
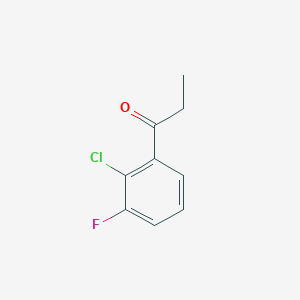
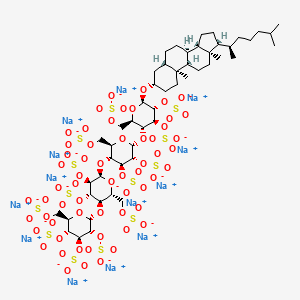

![4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline](/img/structure/B14773651.png)
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14773652.png)

